1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine
Overview
Description
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a chemical compound characterized by its bromopyridine core and cyclopentylmethylamine functional group
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of 1-(5-bromopyridin-3-yl)methanamine can begin with the bromination of pyridine derivatives. This involves reacting pyridine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.
Cyclopentylmethylamine Addition: The resulting 5-bromopyridin-3-ylmethanamine is then reacted with cyclopentylmethylamine. This step typically involves nucleophilic substitution reactions, where the amine group displaces a leaving group on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for the addition of cyclopentylmethylamine can also enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring is oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or ammonia can be used, often in the presence of a base such as potassium carbonate.
Major Products Formed:
Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.
Aminopyridine Derivatives: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with various biomolecules.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core can bind to specific sites on these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(5-bromopyridin-3-yl)methanamine: Similar core structure but lacks the cyclopentylmethyl group.
1-(5-aminopyridin-3-yl)-N-(cyclopentylmethyl)methanamine: Similar to the target compound but with an amino group instead of a bromine atom.
5-bromonicotinic acid methyl ester: Contains a bromopyridine core but with a different functional group.
Uniqueness: The presence of the cyclopentylmethyl group in 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOAZRJDLJJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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